molecular formula C26H28BrN3O4S B12495248 N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No.: B12495248
M. Wt: 558.5 g/mol
InChI Key: GVZCYTFDIDROAG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, a piperazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This is followed by the formation of a sulfonamide derivative through the reaction with 4-methylbenzenesulfonyl chloride. The next step involves the introduction of the piperazine ring, which is achieved by reacting the intermediate with 4-(4-methoxyphenyl)piperazine. Finally, the oxoethyl group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-(3-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-(3-iodophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Uniqueness: The uniqueness of N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets.

Properties

Molecular Formula

C26H28BrN3O4S

Molecular Weight

558.5 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H28BrN3O4S/c1-20-6-12-25(13-7-20)35(32,33)30(23-5-3-4-21(27)18-23)19-26(31)29-16-14-28(15-17-29)22-8-10-24(34-2)11-9-22/h3-13,18H,14-17,19H2,1-2H3

InChI Key

GVZCYTFDIDROAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

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